Cas no 2246918-66-9 (4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane is a specialized boronic ester derivative featuring a nitrothiophene moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its stability and reactivity make it a valuable intermediate for constructing complex heterocyclic frameworks. The presence of the electron-withdrawing nitro group enhances its electrophilic character, facilitating efficient coupling with aryl halides. Its crystalline solid form ensures ease of handling and storage under inert conditions. The dioxaborolane scaffold contributes to improved solubility in organic solvents, enabling versatile applications in pharmaceutical and materials science research. Careful handling is recommended due to potential sensitivity to moisture and air.
4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane structure
2246918-66-9 structure
Product Name:4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane
CAS No:2246918-66-9
MF:C12H16BNO4S
MW:281.1357421875
CID:6083062
PubChem ID:165471129
Update Time:2025-05-19

4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 4,4,5,5-Tetramethyl-2-(2-(5-nitrothiophen-3-yl)vinyl)-1,3,2-dioxaborolane
    • 4,4,5,5-tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane
    • EN300-802264
    • 2246918-66-9
    • 4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane
    • Inchi: 1S/C12H16BNO4S/c1-11(2)12(3,4)18-13(17-11)6-5-9-7-10(14(15)16)19-8-9/h5-8H,1-4H3/b6-5+
    • InChI Key: OVCLSJICXIAJBX-AATRIKPKSA-N
    • SMILES: S1C(=CC(=C1)/C=C/B1OC(C)(C)C(C)(C)O1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 281.0893093g/mol
  • Monoisotopic Mass: 281.0893093g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.5Ų

4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane Pricemore >>

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Additional information on 4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane

Recent Advances in the Study of 4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane (CAS: 2246918-66-9)

The compound 4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane (CAS: 2246918-66-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

Recent studies have highlighted the role of this compound as a versatile building block in the synthesis of boron-containing molecules, which are increasingly recognized for their utility in pharmaceutical research. The presence of the dioxaborolane moiety and the nitrothiophene group in its structure makes it particularly valuable for Suzuki-Miyaura cross-coupling reactions, a widely used method in the construction of complex organic molecules. Researchers have successfully employed this compound in the synthesis of novel heterocyclic compounds with potential anticancer and antimicrobial activities.

In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists demonstrated the compound's efficacy as a precursor in the development of boron-based protease inhibitors. The study revealed that derivatives of 4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane exhibited potent inhibitory activity against several clinically relevant proteases, suggesting its potential as a lead compound for the treatment of diseases such as cancer and viral infections. The researchers utilized advanced computational modeling techniques to elucidate the binding mechanisms of these derivatives, providing valuable insights for future drug design efforts.

Another significant development involves the application of this compound in positron emission tomography (PET) imaging. A recent study in the journal Chemical Communications reported the successful incorporation of the boron-containing moiety into radiotracers for tumor imaging. The compound's ability to selectively accumulate in cancerous tissues, combined with its favorable pharmacokinetic properties, makes it a promising candidate for the development of next-generation diagnostic agents. This finding opens new avenues for theranostic applications in oncology.

Despite these promising developments, challenges remain in the optimization of this compound's pharmacological properties. Current research efforts are focused on improving its solubility and metabolic stability while maintaining its biological activity. Several research groups are exploring structural modifications to enhance its drug-like characteristics, with preliminary results showing improved bioavailability in animal models. These ongoing studies underscore the compound's potential as a valuable tool in medicinal chemistry and its importance in the development of novel therapeutic agents.

In conclusion, 4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane (CAS: 2246918-66-9) represents a significant advancement in the field of boron-containing medicinal compounds. Its versatile applications in drug discovery, imaging, and therapeutic development highlight its importance in contemporary chemical biology research. As studies continue to uncover its full potential, this compound is poised to play a pivotal role in the development of innovative treatments for various diseases.

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